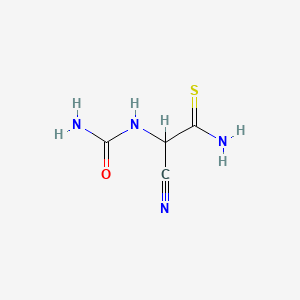

(Carbamoylamino)(cyano)ethanethioamide

Description

(Carbamoylamino)(cyano)ethanethioamide is a thioamide derivative characterized by a central ethane backbone substituted with a carbamoylamino (NH2CONH-) group, a cyano (CN-) group, and a thioamide (-C(S)NH2) functional group. Thioamides, in general, are known for their role in medicinal chemistry (e.g., antithyroid drugs) and industrial applications due to their unique electronic and steric properties compared to amides . The carbamoylamino moiety is structurally analogous to intermediates in the urea cycle, such as citrulline and ornithine, which are critical in arginine biosynthesis . The cyano group, a strong electron-withdrawing substituent, likely enhances the compound’s stability and reactivity, as seen in related cyanoacetamide derivatives .

Properties

CAS No. |

114794-40-0 |

|---|---|

Molecular Formula |

C4H6N4OS |

Molecular Weight |

158.179 |

IUPAC Name |

(2-amino-1-cyano-2-sulfanylideneethyl)urea |

InChI |

InChI=1S/C4H6N4OS/c5-1-2(3(6)10)8-4(7)9/h2H,(H2,6,10)(H3,7,8,9) |

InChI Key |

BAUWZFZLPQXGPT-UHFFFAOYSA-N |

SMILES |

C(#N)C(C(=S)N)NC(=O)N |

Synonyms |

Urea, [cyano(thiocarbamoyl)methyl]- (6CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Thioamides vs. Amides

Thioamides differ from amides by replacing the oxygen atom in the carbonyl group with sulfur. This substitution impacts:

- Lipophilicity : Thioamides are more lipophilic, influencing membrane permeability and bioavailability.

- Stability : Thioamides are less stable toward hydrolysis but exhibit stronger hydrogen-bonding capabilities due to sulfur’s polarizability.

- Biological Activity : For example, ethionamide (a thioamide) is used as a second-line tuberculosis drug, whereas its amide counterpart is inactive .

Example: 2-Cyano-N-[(methylamino)carbonyl]acetamide (CAS [6972-77-6]), an amide analog, shares the cyano and carbamoyl substituents but lacks the thioamide group. Its toxicological profile remains understudied, highlighting a common gap in data for such derivatives .

Carbamoylamino-Containing Metabolites

The carbamoylamino group is a hallmark of urea cycle intermediates. For instance, 5-(Carbamoylamino)-2-hydroxypentanoic acid, identified in E. coli Nissle strains, is linked to arginine biosynthesis and may arise from unannotated enzymatic activities . In contrast, this compound’s thioamide group could confer distinct metabolic interactions, such as altered binding to arginine-related enzymes or participation in sulfur transfer pathways.

Cyano-Substituted Derivatives

The cyano group in the target compound parallels its role in 2-cyanoacetamide derivatives, where it enhances electrophilicity and stabilizes intermediates in organic synthesis. However, the thioamide group in this compound may reduce solubility in polar solvents compared to oxygen-based analogs .

Research Findings and Gaps

- Biological Relevance: Similar carbamoylamino metabolites in E. coli are tied to arginine metabolism, implying possible roles in microbial nitrogen cycling .

- Data Limitations: No direct toxicological or pharmacokinetic data exists for this compound. Studies on analogs like 2-cyanoacetamide derivatives emphasize the need for rigorous safety profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.